molecular formula C12H11ClN4 B1415476 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2173090-23-6

5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile

Cat. No.: B1415476
CAS No.: 2173090-23-6
M. Wt: 246.69 g/mol
InChI Key: RRYNWZYZXIWXNG-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound characterized by a chloro-methyl-substituted phenyl ring at the 1-position, a methyl group at the 3-position, and a cyano group at the 4-position. The amino and cyano groups enhance its reactivity, enabling diverse derivatization, while the chloro and methyl substituents modulate electronic and steric properties .

Properties

IUPAC Name

5-amino-1-(4-chloro-3-methylphenyl)-3-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4/c1-7-5-9(3-4-11(7)13)17-12(15)10(6-14)8(2)16-17/h3-5H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRYNWZYZXIWXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=C(C(=N2)C)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-chloro-3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl cyanoacetate under basic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile, exhibit promising anticancer activities. A study highlighted that certain amino-pyrazoles can act as effective ligands for various kinases involved in cancer progression, such as p38 MAPK and COX enzymes. These compounds have shown significant inhibition of tumor cell proliferation in vitro, particularly against liver (HepG2) and cervical (HeLa) cancer cell lines .

Antioxidant Properties
The compound has demonstrated notable antioxidant properties, which are crucial for combating oxidative stress-related diseases. In various assays (ABTS, FRAP, ORAC), derivatives of the compound exhibited strong antioxidant activity, suggesting potential as therapeutic agents in treating conditions linked to oxidative damage .

Antimicrobial and Antimycotic Activities
The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of several bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Synthesis and Chemical Modifications

The synthesis of 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves several chemical modifications that enhance its biological activity. For instance:

  • Substituent Variations : Altering substituents at the pyrazole core can significantly affect the pharmacological profile of the compound. Different alkyl and aryl groups have been tested to optimize their anticancer and antimicrobial efficacy .
  • Multifunctional Drug Development : Recent advancements in synthetic methods allow for the conjugation of pyrazole derivatives with other pharmacophores, potentially leading to multifunctional drugs that target multiple pathways in disease processes .

Industrial Applications

Dyeing and Pigment Industry
Certain pyrazole derivatives have been patented for use in keratin dyeing processes. This application highlights the versatility of the pyrazole scaffold beyond medicinal chemistry, extending into industrial applications where color stability and bonding properties are critical .

Case Studies and Research Findings

StudyFindings
PMC10177828Demonstrated significant antiproliferative activity against HepG2 and HeLa cells with minimal toxicity to normal fibroblasts .
RSC PublishingIdentified pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications, showcasing their versatility in both biological and industrial contexts .
PMC9000541Reviewed the synthesis of various pyrazole derivatives with diverse substituents, emphasizing their potential in biomedical applications .

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and chemical behavior of pyrazole carbonitriles is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Substituents Melting Point (°C) Key Properties Reference
Target Compound : 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile 4-Cl, 3-Me-phenyl; 3-Me; 4-CN Not reported High reactivity for derivatization; potential agrochemical applications
5-Amino-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3t) 4-Cl-phenyl; fused pyran ring Not reported Enhanced rigidity due to pyran fusion; used as a precursor for heterocyclic systems
5-Amino-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 2-F-phenyl; 3-Me; 4-CN Not reported Lower steric hindrance; improved solubility due to fluorine
Fipronil: 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile 2,6-diCl; 4-CF3-phenyl; sulfinyl group Polymorph-dependent Broad-spectrum insecticidal activity; commercialized as a pesticide
5-Amino-1-(3-bromophenyl)-3-methyl-1H-pyrazole-4-carbonitrile 3-Br-phenyl; 3-Me; 4-CN Not reported Higher molecular weight (277.1 g/mol); potential halogen bonding interactions
5-Amino-1-(4-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carbonitrile 4-OH-phenyl; 3-Me; 4-CN Not reported Increased polarity; potential for hydrogen bonding

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br, CF3) enhance electrophilicity at the pyrazole core, favoring nucleophilic substitution reactions. Fluorine substituents improve metabolic stability and bioavailability .
  • Steric Effects : Bulky substituents (e.g., 3-Me, 4-CF3) reduce reaction rates in derivatization but enhance target selectivity in biological systems .
  • Physical State : Crystalline polymorphs, such as those reported for fipronil, influence solubility and formulation stability .

Comparison with Analogs :

  • Fipronil’s sulfinyl group undergoes oxidation-reduction cycles, critical for its pesticidal mechanism .
  • Compounds with hydroxyl or methoxy substituents (e.g., 4-methoxyphenyl in ) exhibit lower electrophilicity, favoring cyclization reactions over nucleophilic substitutions .

Biological Activity

5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile is a compound that falls under the class of pyrazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant studies and data.

Chemical Structure and Properties

The chemical structure of 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile is characterized by:

  • Molecular Formula : C12H12ClN5
  • Molecular Weight : 259.71 g/mol
  • SMILES Notation : Cc1ccc(cc1)-c2cc(N)n(n2)-c3ccccc3

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of pyrazole derivatives, including 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile.

  • Mechanism of Action :
    • The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation .
    • In vitro studies have reported IC50 values in the low micromolar range for various cancer cell lines, indicating potent anticancer activity .
  • Case Studies :
    • A study on related pyrazole compounds revealed significant activity against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented:

  • Mechanism :
    • Pyrazoles can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory processes .
  • Research Findings :
    • Compounds similar to 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile have shown promising results in reducing inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored:

  • Broad Spectrum :
    • Pyrazoles exhibit activity against a variety of pathogens, including bacteria and fungi. The presence of functional groups in 5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile enhances its bioactivity against these microorganisms .
  • Case Studies :
    • In vitro assays have shown that similar compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionIC50 ValuesReferences
AnticancerInhibition of tubulin polymerization; G2/M phase arrestLow micromolar range
Anti-inflammatoryInhibition of pro-inflammatory cytokinesNot specified
AntimicrobialActivity against various pathogensNot specified

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(4-chloro-3-methyl-phenyl)-3-methyl-1H-pyrazole-4-carbonitrile

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